molecular formula C9H8Cl2O B2656552 1-(3,5-Dichloro-4-methylphenyl)ethanone CAS No. 88541-40-6

1-(3,5-Dichloro-4-methylphenyl)ethanone

Cat. No.: B2656552
CAS No.: 88541-40-6
M. Wt: 203.06
InChI Key: YGAYEQVMJHGDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichloro-4-methylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3,5-dichloro-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative catalysts and greener solvents is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dichloro-4-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-methylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, its effects are mediated through interactions with specific molecular targets, although detailed pathways and targets are still under investigation .

Comparison with Similar Compounds

1-(3,5-Dichloro-4-methylphenyl)ethanone can be compared with other substituted acetophenones:

Properties

IUPAC Name

1-(3,5-dichloro-4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAYEQVMJHGDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88541-40-6
Record name 1-(3,5-dichloro-4-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

18.8 g (0.24 mole) of acetyl chloride were added dropwise, with ice-cooling and stirring, to a suspension of 34.7 g (0.26 mole) of anhydrous aluminium chloride powder in 150 ml of 1,2-dichloroethane. The mixture was stirred, with ice-cooling, for a further 30 minutes, after which 18.4 g (0.2 mole) of toluene were added dropwise, with stirring, over a period of about 20 minutes, whilst maintaining an internal temperature below 5° C. Stirring was continued for a further 1 hour, after which 23 ml of liquified chlorine, trapped in dry ice/acetone, were blown little by little over a period of 4 hours into this mixture, whilst maintaining it at an internal temperature of from 5° to 10° C. by ice-cooling. When the addition was complete, the mixture was stirred at 5°-10° C. for a further 30 minutes, after which the reaction mixture was poured into a mixture of 50 ml of concentrated hydrochloric acid and 500 g of broken ice. The mixture was then extracted with 500 ml of diethyl ether and the extract was washed with water and then dried over anhydrous sodium sulphate. The solvent was then distilled off, giving 47.9 g of a crude product, which was then subjected to column chromatography through silica gel, eluted with a 1:1 by volume mixture of hexane and benzene, to give 22.8 g (yield 56.1%) of the desired 3,5-dichloro-4-methylacetophenone, melting at 64°-66° C. and boiling at 108°-111° C./400 Pa (3 mmHg).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Five
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.